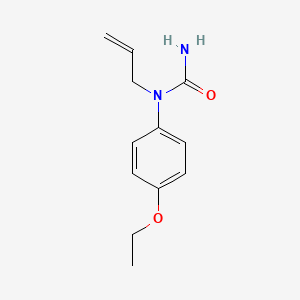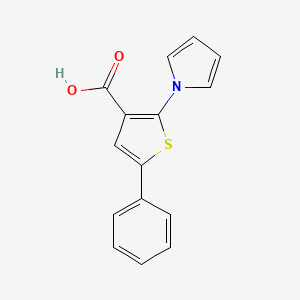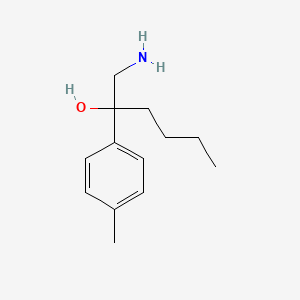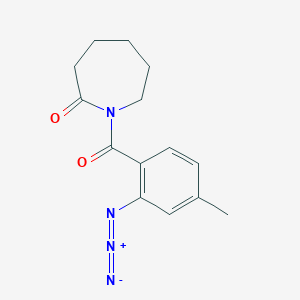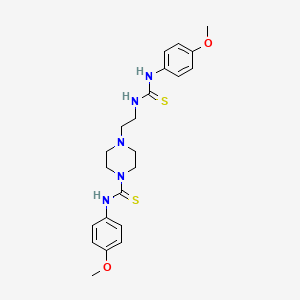
4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, which undergo nitration, amination, and thiolation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitroso groups to amines or hydroxylamines.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of nitroso and thioxo groups could contribute to its biological activity.
Medicine
In medicine, derivatives of pyrimidinone compounds are often explored for their therapeutic potential. This compound might be investigated for its effects on specific biological targets or pathways.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include inhibition of enzymes, interaction with nucleic acids, or disruption of cellular processes. Detailed studies would be required to elucidate these pathways.
類似化合物との比較
Similar Compounds
4(3H)-Pyrimidinone, 2-thioxo-: Similar structure but lacks the nitroso and amino groups.
6-Amino-2-thioxo-4(3H)-pyrimidinone: Similar but without the nitroso group.
5-Nitroso-2-thioxo-4(3H)-pyrimidinone: Lacks the amino group.
Uniqueness
The presence of both nitroso and amino groups, along with the thioxo group, makes 4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- unique. These functional groups could confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C4H4N4O2S |
|---|---|
分子量 |
172.17 g/mol |
IUPAC名 |
6-amino-5-nitroso-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h1H,(H3,5,6,7,9,11) |
InChIキー |
ROTCXRFUUCDRHE-UHFFFAOYSA-N |
正規SMILES |
C1(C(=NC(=S)NC1=O)N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
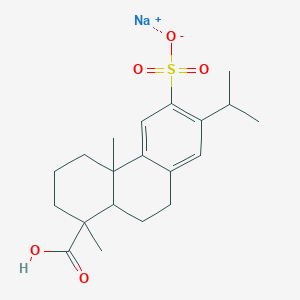

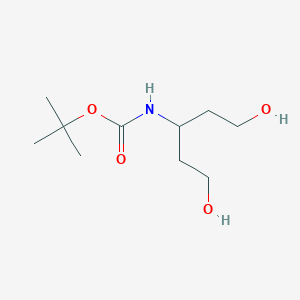
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
